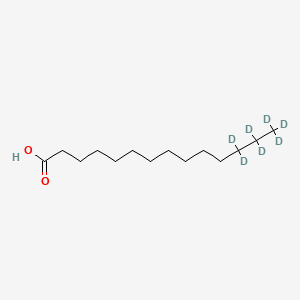
D-Glucosamine-2-13C Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glucosamine-2-13C (hydrochloride) is a stable isotope-labeled compound of glucosamine hydrochloride. Glucosamine hydrochloride is an amino sugar and a prominent precursor in the biochemical synthesis of glycosylated proteins and lipids. It is commonly used as a dietary supplement and is a natural component of cartilage matrix and synovial fluid .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Glucosamine-2-13C (hydrochloride) involves the incorporation of the carbon-13 isotope into the glucosamine molecule. This can be achieved through chemical synthesis or biosynthetic methods.
Industrial Production Methods: Industrial production of glucosamine hydrochloride often involves the extraction of chitin from marine or fungal sources, followed by hydrolysis with concentrated hydrochloric acid. The labeled version, Glucosamine-2-13C (hydrochloride), can be produced by incorporating the carbon-13 isotope during the hydrolysis process .
Chemical Reactions Analysis
Types of Reactions: Glucosamine-2-13C (hydrochloride) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form glucosaminic acid.
Reduction: It can be reduced to form glucosaminitol.
Substitution: It can undergo substitution reactions to form N-acetylglucosamine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Acetylation can be achieved using acetic anhydride in the presence of a base.
Major Products:
Oxidation: Glucosaminic acid.
Reduction: Glucosaminitol.
Substitution: N-acetylglucosamine.
Scientific Research Applications
Glucosamine-2-13C (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to track the incorporation of glucosamine into glycosylated proteins and lipids.
Biology: Employed in studies of cellular metabolism and the biosynthesis of glycosaminoglycans.
Medicine: Investigated for its potential therapeutic effects in osteoarthritis and other joint disorders.
Industry: Utilized in the production of dietary supplements and as a precursor in the synthesis of various biochemicals
Mechanism of Action
The mechanism of action of Glucosamine-2-13C (hydrochloride) involves its incorporation into glycosaminoglycans, which are essential components of cartilage and synovial fluid. It exerts chondroprotective effects by reducing inflammation, enhancing the synthesis of proteoglycans, and improving the redox status of cells. It also induces autophagy, which helps in maintaining joint health and preventing osteoarthritis .
Comparison with Similar Compounds
- D-Glucosamine-1-13C hydrochloride
- D-Glucosamine-13C6,15N hydrochloride
- N-Acetyl-D-glucosamine
- D-Galactosamine hydrochloride
Comparison: Glucosamine-2-13C (hydrochloride) is unique due to the specific labeling of the carbon-13 isotope at the second carbon position. This specific labeling allows for precise tracking in metabolic studies, making it a valuable tool in research. Other similar compounds may have different labeling positions or additional isotopic labels, which can be used for various specialized applications .
Properties
Molecular Formula |
C6H14ClNO5 |
|---|---|
Molecular Weight |
216.62 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-amino-3,4,5,6-tetrahydroxy(213C)hexanal;hydrochloride |
InChI |
InChI=1S/C6H13NO5.ClH/c7-3(1-8)5(11)6(12)4(10)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4+,5+,6+;/m0./s1/i3+1; |
InChI Key |
CBOJBBMQJBVCMW-NGXWWYOQSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([13C@H](C=O)N)O)O)O)O.Cl |
Canonical SMILES |
C(C(C(C(C(C=O)N)O)O)O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-(cyclopropanecarbonylamino)-4-[[6-[3-(1-hydroxyethyl)azetidin-1-yl]-[1,2,4]triazolo[1,5-a]pyridin-2-yl]amino]-N-methylpyridazine-3-carboxamide](/img/structure/B12409222.png)

![N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B12409241.png)





![4-[[4-[1-[3-(cyanomethyl)-1-ethylsulfonylazetidin-3-yl]pyrazol-4-yl]-7H-pyrrolo[2,3-d]pyrimidin-2-yl]amino]-N-[2-[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]ethyl]benzamide](/img/structure/B12409258.png)




